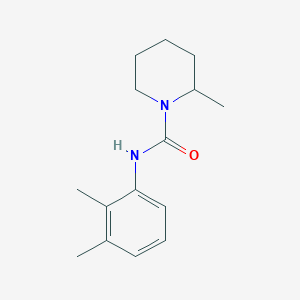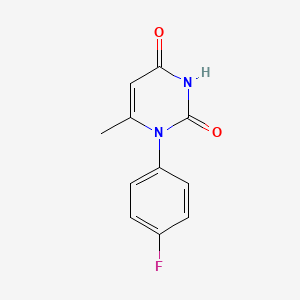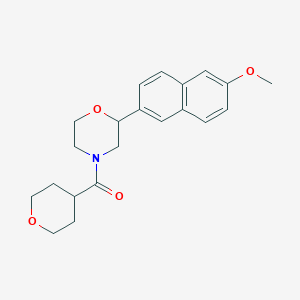![molecular formula C18H19N7O B5396945 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5396945.png)
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine, also known as TAPP, is a compound that has been extensively studied for its potential therapeutic applications. TAPP is a piperazine derivative that has been synthesized by modifying the chemical structure of existing drugs. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Mecanismo De Acción
The exact mechanism of action of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, which makes it a potential candidate for the treatment of various diseases. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is its potential toxicity. Further studies are needed to determine the safety of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine. One of the main areas of research is the development of new derivatives of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine with improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine in human clinical trials. Furthermore, the potential use of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases should also be explored.
Métodos De Síntesis
The synthesis of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine involves a multistep process that requires the use of various chemical reagents. The starting materials for the synthesis are 4-(2-pyridinyl)piperazine and phenylacetic acid. The first step involves the reaction of 4-(2-pyridinyl)piperazine with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with phenylacetic acid to form the intermediate compound, which is subsequently converted to 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine by reacting it with sodium azide. The final product is obtained by recrystallization and purification.
Aplicaciones Científicas De Investigación
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to have analgesic properties, which makes it a potential candidate for the treatment of pain. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
2-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(17(25-14-20-21-22-25)15-6-2-1-3-7-15)24-12-10-23(11-13-24)16-8-4-5-9-19-16/h1-9,14,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOYTBATCRRNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)
![3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)




![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)
![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5396928.png)
![2-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5396933.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5396938.png)
![2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine](/img/structure/B5396941.png)